molecular formula C5H6N4O2 B8532355 2-cyclopropyl-4-nitro-2H-1,2,3-triazole

2-cyclopropyl-4-nitro-2H-1,2,3-triazole

Cat. No.: B8532355
M. Wt: 154.13 g/mol
InChI Key: RXKDDGLBUNUISH-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-nitro-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

2-cyclopropyl-4-nitrotriazole

InChI

InChI=1S/C5H6N4O2/c10-9(11)5-3-6-8(7-5)4-1-2-4/h3-4H,1-2H2

InChI Key

RXKDDGLBUNUISH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-2H-1,2,3-triazole (1.0 g, 8.77 mmol), cyclopropylboronic acid (1.51 g, 17.5 mmol), copper (II) acetate (1.59 g, 8.77 mmol) and N,N-dimethylpyridin-4-amine (3.21 g, 26.3 mmol) in toluene (20 ml) was added sodium 1,1,1,3,3,3-hexamethyldisilazan-2-id (14.6 ml, 0.6M toluene solution) under oxygen atmosphere, and the mixture was stirred at 95° C. for 2 days. The reaction solution was cooled to room temperature, water was then added, the mixture was extracted with chloroform, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (Biotage, hexane:ethyl acetate=5:1 to 3:1) to give 2-cyclopropyl-4-nitro-2H-1,2,3-triazole (249 mg, yield: 18%) as a yellow oily substance.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.51 g
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reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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